[2-(Dipropylamino)-2-oxoethoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Dipropylamino)-2-oxoethoxy]acetic acid: is a chemical compound that belongs to the class of amino acids. It has gained significant attention in scientific research due to its potential biological activity and various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Dipropylamino)-2-oxoethoxy]acetic acid typically involves the reaction of dipropylamine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: [2-(Dipropylamino)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
[2-(Dipropylamino)-2-oxoethoxy]acetic acid has shown potential in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of research chemicals and pharmaceuticals.
Biology: The compound has been studied for its potential as a CDK4/6 inhibitor, making it valuable in cancer research and drug development.
Medicine: It can act as an antibiotic, inhibiting the growth of certain bacteria.
Industry: The compound’s copper-binding properties make it useful in intraocular applications.
Wirkmechanismus
The mechanism by which [2-(Dipropylamino)-2-oxoethoxy]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
2-(Dipropylamino)acetic acid: This compound is structurally similar and also used in research and pharmaceutical applications.
N-cyanoacetamides: These compounds are used in the synthesis of biologically active heterocyclic moieties and share some chemical reactivity with [2-(Dipropylamino)-2-oxoethoxy]acetic acid.
Uniqueness: What sets this compound apart is its dual functionality as both an antibiotic and a CDK4/6 inhibitor, making it a versatile compound in both medicinal and industrial applications .
Eigenschaften
CAS-Nummer |
290309-79-4 |
---|---|
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
2-[2-(dipropylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)9(12)7-15-8-10(13)14/h3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
DAPQRVHYWNCVIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.